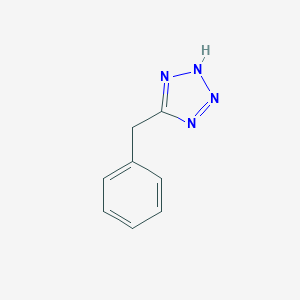

5-Benzyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279040 | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18489-25-3 | |

| Record name | 18489-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyl-1H-tetrazole for Researchers and Drug Development Professionals

IUPAC Name: 5-benzyl-2H-tetrazole CAS Number: 18489-25-3

This guide provides a comprehensive overview of 5-Benzyl-1H-tetrazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] It is a member of the tetrazole family, a class of nitrogen-rich heterocycles that are often used as bioisosteric replacements for carboxylic acids in drug design.[2][3] This is due to the similar pKa values and the ability of the tetrazole ring to participate in hydrogen bonding.[1][3]

| Property | Value | Reference |

| Molecular Formula | C8H8N4 | [4] |

| Molecular Weight | 160.18 g/mol | [4] |

| Melting Point | 117-121 °C | |

| pKa | 5.00 ± 0.10 (Predicted) | [1] |

| XlogP (predicted) | 1.4 | [5] |

Synthesis of this compound

The most common method for the synthesis of 5-substituted 1H-tetrazoles, including this compound, is the [3+2] cycloaddition of an organonitrile with an azide source, typically sodium azide.[6][7][8] This reaction is often catalyzed by a Lewis or Brønsted acid.[3]

Experimental Protocol: Synthesis using a Heterogeneous Stannous Chloride Catalyst

This protocol describes the synthesis of 5-substituted 1H-tetrazoles using a recyclable SnCl2-nano-SiO2 catalyst.

Materials:

-

Substituted nitrile (e.g., Phenylacetonitrile)

-

Sodium azide (NaN3)

-

SnCl2-nano-SiO2 catalyst

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine solution

-

Anhydrous sodium sulphate

Procedure:

-

A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and SnCl2-nano-SiO2 (10 mol%) in DMF (3 mL) is stirred at 120 °C for the appropriate time.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the catalyst is filtered off.

-

The filtrate is diluted with ethyl acetate (20 mL) and washed with 1N HCl (2 x 10 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulphate and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 16.10 (1H, br), 7.36 (2H, d), 7.26 (2H, d), 4.25 (2H, s) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm): 155.80, 135.41, 132.27, 131.16, 129.16, and 28.73 |

| FT-IR (cm⁻¹) | 2985, 2838, 2696, 2317, 1487, 1404, 1048, 763, 654 |

(Note: The spectral data is for the closely related compound 5-(4-Chlorobenzyl)-1H-tetrazole, as a direct source for this compound was not available in the provided search results. The data for the benzyl group protons and carbons would be very similar.)[9]

Biological Activity

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects.[2][10]

Antimicrobial Activity

5-Benzyl-2H-tetrazole has been evaluated for its antimicrobial activity against a panel of bacteria and fungi. The minimal inhibitory concentrations (MICs) were determined using the dilution method.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of inocula: Bacterial strains such as Bacillus subtilis, and fungal strains are grown on appropriate media.

-

Preparation of test compound dilutions: A stock solution of 5-Benzyl-2H-tetrazole is prepared and serially diluted in a suitable broth medium in microtiter plates.

-

Inoculation: Each well of the microtiter plate is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

The following table summarizes the reported antimicrobial activity of 5-Benzyl-2H-tetrazole.

| Microorganism | MIC (µg/mL) |

| Bacillus subtilis | Data not available in the provided search results |

(Note: While a study on the antimicrobial activity of 5-benzyl-2H-tetrazole was identified, the specific MIC values were not present in the accessible information.)[11]

The following diagram illustrates a potential mechanism of action for the antibacterial effects of some tetrazole derivatives, which involves the inhibition of essential bacterial enzymes.

Caption: Proposed antibacterial mechanism of action.

Conclusion

This compound is a valuable building block in medicinal chemistry and other fields. Its synthesis is well-established, and it serves as a scaffold for the development of compounds with a wide range of biological activities. Further research into its specific pharmacological properties and mechanism of action is warranted to fully exploit its therapeutic potential.

References

- 1. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. This compound | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H8N4) [pubchemlite.lcsb.uni.lu]

- 6. thieme-connect.com [thieme-connect.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. scielo.br [scielo.br]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Synthesis of 5-Benzyl-1H-tetrazole from Benzyl Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-benzyl-1H-tetrazole from benzyl cyanide, a critical transformation in medicinal chemistry and materials science. The core of this synthesis lies in the [3+2] cycloaddition reaction between the nitrile group of benzyl cyanide and an azide source, most commonly sodium azide. This document details various catalytic systems and reaction conditions, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key methodologies are also provided to facilitate replication and further development.

Core Synthesis Pathway: [3+2] Cycloaddition

The fundamental reaction for the synthesis of this compound from benzyl cyanide is a [3+2] cycloaddition, also known as the Huisgen cycloaddition. In this reaction, the benzyl cyanide (a dipolarophile) reacts with an azide (a 1,3-dipole) to form the stable five-membered tetrazole ring. The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

The efficiency and yield of this reaction are significantly influenced by the choice of catalyst, solvent, and reaction temperature. A variety of methods have been developed to optimize this synthesis, offering trade-offs in terms of reaction time, cost, and environmental impact.

Comparative Analysis of Synthetic Methodologies

Several catalytic systems have been successfully employed for the synthesis of this compound from benzyl cyanide. The following tables summarize the quantitative data from various reported methods, allowing for a direct comparison of their efficacy.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ceric Ammonium Nitrate (CAN) | DMF | 110 | 6 | 82-99 | [1] |

| Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) | DMSO | 140 | 1 | Good to Excellent | [2] |

| CoY Zeolite | DMF | 120 | 14 | 80 | [3] |

| Silica Sulfuric Acid | DMF | Reflux | - | 72-95 | [4] |

| Lead(II) Chloride (PbCl₂) | DMF | 120 | >12 | Excellent | [5] |

Table 1: Comparison of various catalytic systems for the synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed experimental procedures for selected key methods cited in the literature. These protocols are intended to serve as a practical guide for laboratory synthesis.

Method 1: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis[1]

This method offers excellent yields and relatively short reaction times.

Reagents:

-

Benzyl cyanide

-

Sodium azide

-

Ceric Ammonium Nitrate (CAN)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of benzyl cyanide in DMF, add sodium azide and a catalytic amount of ceric ammonium nitrate.

-

Heat the reaction mixture to 110 °C and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Method 2: Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) Catalyzed Synthesis[2]

This protocol utilizes an inexpensive and environmentally friendly catalyst.

Reagents:

-

Benzyl cyanide (1 mmol)

-

Sodium azide (1 mmol)

-

Cupric sulfate pentahydrate (2 mol%)

-

Dimethyl sulfoxide (DMSO) (2 mL)

-

Hydrochloric acid (4 mol L⁻¹)

-

Ethyl acetate

Procedure:

-

To a solution of benzyl cyanide (0.117 g, 1 mmol) in DMSO (2 mL), add sodium azide (0.065 g, 1 mmol) and cupric sulfate pentahydrate (0.005 g, 2 mol%).

-

Heat the reaction mixture to 140 °C with stirring for 1 hour.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and treat with 10 mL of 4 M HCl.

-

Extract the product with 10 mL of ethyl acetate.

-

Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product, which can be further purified.

Method 3: CoY Zeolite Catalyzed Synthesis[3]

This heterogeneous catalytic system allows for easy catalyst recovery and reuse.

Reagents:

-

Phenylacetonitrile (benzyl cyanide) (1 mmol)

-

Sodium azide (2.0 mmol)

-

CoY zeolite catalyst (20 mg)

-

Dimethylformamide (DMF) (1 mL)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine phenylacetonitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg) in DMF (1 mL).

-

Heat the mixture at 120 °C for 14 hours.

-

After the reaction is complete, filter the catalyst and wash it three times with ethyl acetate.

-

The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude this compound.

-

The recovered catalyst can be air-dried, activated at 450 °C, and reused.

Product Characterization Data

The synthesized this compound can be characterized by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄ | [6] |

| Molecular Weight | 160.18 g/mol | [6] |

| Melting Point | 117-119 °C | [2] |

| ¹H NMR (100 MHz, CD₃OD) | δ (ppm): 7.25 (m, 5H, Ar-H), 4.25 (s, 2H, CH₂) | [2] |

| FT-IR (KBr) | ν (cm⁻¹): 3109, 3031, 2984, 2945, 2863, 1549, 1494, 1457, 1108, 1074, 734, 695 | [2] |

Table 2: Physicochemical and spectroscopic data for this compound.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of this compound.

A generalized experimental workflow for the synthesis of this compound.

Logical relationship diagram for the synthesis of this compound.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]

- 6. This compound | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 5-substituted 1H-tetrazoles review

An In-depth Technical Guide on the Biological Activity of 5-Substituted 1H-Tetrazoles

Introduction

The 5-substituted 1H-tetrazole scaffold has become a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon.[1] The 5-substituted-1H-tetrazole moiety, in particular, has garnered significant attention because it often serves as a bioisosteric replacement for the carboxylic acid group, which can enhance the metabolic stability and lipophilicity of drug candidates.[1][2][3] This has led to the development of numerous tetrazole-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of 5-Substituted 1H-Tetrazoles

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide, typically sodium azide.[1][5] This reaction can be facilitated by various catalysts and reaction conditions.[2][6]

Experimental Protocol: General Synthesis via [3+2] Cycloaddition

This protocol describes a common and efficient method using a catalyst for the reaction between a nitrile and sodium azide.[6]

-

Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (1 mmol) in a suitable solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (3-5 mL).[1]

-

Addition of Reagents: Add sodium azide (1.5 mmol) to the solution.

-

Catalyst Addition: Introduce a catalyst. Various catalysts have been reported, including zinc salts (e.g., ZnBr2), copper salts (e.g., Cu2O), and solid acids like silica sulfuric acid.[6][7] The choice of catalyst can influence reaction time and yield.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 100°C to 160°C.[8] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with an acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-substituted 1H-tetrazole.

Biological Activities and Quantitative Data

5-Substituted 1H-tetrazole derivatives have shown significant potential in several therapeutic areas. The nature of the substituent at the 5-position of the tetrazole ring is a key determinant of the compound's biological activity.[1]

Anticancer Activity

Numerous derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[1][7] The presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity.[1]

Table 1: In Vitro Anticancer Activity of Selected 1,5-Disubstituted Tetrazole Derivatives [9]

| Compound ID | 5-Substituent (Ar) | N1-Substituent (Ar') | Cell Line | IC50 (nM) |

| 4l | 4-Ethoxyphenyl | 3,4,5-Trimethoxyphenyl | HL-60 | 1.3 |

| Jurkat | 3.2 | |||

| K562 | 8.1 | |||

| 5b | 3,4,5-Trimethoxyphenyl | 4-Ethoxyphenyl | HL-60 | 0.3 |

| Jurkat | 0.9 | |||

| K562 | 7.4 | |||

| Combretastatin A-4 | (Reference Drug) | HL-60 | 1.3 | |

| Jurkat | 6.4 | |||

| K562 | 8100 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test 5-substituted 1H-tetrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined.[1]

Anti-inflammatory Activity

Certain 5-substituted 1H-tetrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The incorporation of known COX-2 pharmacophores, such as a methylsulfonyl or sulfonamide group, at the 5-position can lead to potent and selective COX-2 inhibition.[1][10]

Table 2: In Vitro COX Inhibitory Activity of Selected 5-Substituted 1H-Tetrazole Derivatives [1]

| 5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 1,5-diaryl-substituted | 0.42 - 8.1 | 2.0 - 200 |

| Methylsulfonyl/sulfonamide group | > 100 | 6 - 7 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to screen for the anti-inflammatory activity of compounds.[1]

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for the tetrazole compounds.[1]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.[1]

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity

Derivatives of 5-substituted 1H-tetrazoles have been evaluated for their activity against various bacterial strains.[8]

Table 3: Antibacterial Activity (MIC) of Selected 5-Substituted Aryl 1H-Tetrazoles [8]

| Compound | Substituent | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) |

| 1 | 4-Fluorophenyl | 125 | 125 |

| 2 | 4-Chlorophenyl | 125 | 250 |

| 3 | 4-Bromophenyl | 125 | 250 |

| Amoxicillin | (Reference Drug) | 0.98 | 3.91 |

MIC: Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., S. aureus, E. coli).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Mechanisms of Action and Visualizations

Induction of Apoptosis in Cancer Cells

A proposed mechanism of action for the anticancer activity of some 5-substituted 1H-tetrazole derivatives is the induction of the intrinsic apoptosis pathway.[1] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial permeabilization and the activation of caspases.[1]

Caption: Intrinsic apoptosis pathway induced by 5-substituted-1H-tetrazole derivatives.

General Workflow for Biological Screening

The process of discovering and evaluating the biological activity of new tetrazole derivatives follows a structured workflow from chemical synthesis to biological validation.

Caption: General experimental workflow for screening 5-substituted 1H-tetrazoles.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on the substituent at the 5-position. Understanding this relationship is crucial for designing more potent and selective molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. phmethods.net [phmethods.net]

- 5. researchgate.net [researchgate.net]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5-Benzyl-1H-tetrazole as a Carboxylic Acid Bioisostere: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-benzyl-1H-tetrazole as a bioisosteric replacement for the carboxylic acid moiety, a critical strategy in modern drug design. This document delves into the physicochemical properties, synthesis, and biological relevance of this structural motif, offering detailed experimental protocols and data to support medicinal chemistry and drug development efforts.

Introduction: The Role of Bioisosterism in Drug Design

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of medicinal chemistry. This strategy is employed to enhance a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The carboxylic acid functional group, while crucial for the biological activity of many drugs, can present challenges such as rapid metabolism and poor membrane permeability.

The 5-substituted-1H-tetrazole ring has emerged as one of the most successful bioisosteres for the carboxylic acid group. Its acidic proton, planar structure, and ability to participate in similar intermolecular interactions allow it to mimic the carboxylate group effectively, often leading to improved drug-like properties. This compound serves as a quintessential example of this bioisosteric relationship, with phenylacetic acid as its carboxylic acid counterpart.

Physicochemical Properties: A Comparative Analysis

The success of a bioisosteric replacement hinges on the similarity of key physicochemical parameters that govern a molecule's behavior in a biological system. The following tables summarize the comparative properties of this compound and phenylacetic acid.

Table 1: General Physicochemical Properties

| Property | This compound | Phenylacetic Acid |

| Molecular Formula | C₈H₈N₄ | C₈H₈O₂ |

| Molecular Weight | 160.18 g/mol | 136.15 g/mol |

| Melting Point | 123-124 °C[1] | 76.7 °C |

| Appearance | White solid[1] | Shiny white solid |

Table 2: Key Physicochemical Parameters for Bioisosterism

| Parameter | This compound | Phenylacetic Acid | Implication in Drug Design |

| pKa | ~5.00 (Predicted) | 4.31 | Both are predominantly ionized at physiological pH (~7.4), allowing for similar ionic interactions with biological targets. |

| logP (o/w) | 1.4 (Predicted) | 1.41 | Similar lipophilicity suggests comparable partitioning between aqueous and lipid environments for the neutral species. |

| Solubility | Soluble in Ethanol | Soluble in water (1.73 x 10⁴ mg/L at 25 °C) | Differences in solubility can impact formulation and bioavailability. |

Synthesis of this compound

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Below is a detailed protocol for the synthesis of this compound from phenylacetonitrile.

Experimental Protocol: Synthesis from Phenylacetonitrile

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles.[2]

Materials:

-

Phenylacetonitrile

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) or Ceric Ammonium Nitrate (CAN)

-

Dimethylformamide (DMF) or Water

-

Hydrochloric acid (HCl), 3 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked flask, combine phenylacetonitrile (1.0 eq), sodium azide (1.1-1.5 eq), and a catalytic amount of zinc bromide (1.0 eq) or ceric ammonium nitrate.

-

Solvent Addition: Add a suitable solvent such as DMF or water.

-

Reaction: Heat the reaction mixture to 110-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the specific conditions.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding 3 M HCl to neutralize the excess azide and protonate the tetrazole. Caution: Acidification of azide solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step should be performed in a well-ventilated fume hood.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization Data for this compound: [1]

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 16.15 (1H, br), 7.19-7.37 (5H, m), 4.25 (2H, s).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.71, 136.45, 129.46, 129.22, 129.16, 128.59, 128.11, 127.31, 29.43.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H, C-H, and aromatic C=C stretching.

Biological Activity and Therapeutic Relevance

The tetrazole moiety is present in numerous FDA-approved drugs, where it often serves as a bioisostere for a carboxylic acid. A prominent example is the class of angiotensin II receptor blockers (ARBs), such as Losartan, where the tetrazole ring is crucial for binding to the AT₁ receptor.

Angiotensin II Receptor Signaling Pathway

The Angiotensin II Type 1 (AT₁) receptor is a G protein-coupled receptor (GPCR) that plays a critical role in blood pressure regulation. Its activation by angiotensin II triggers a cascade of intracellular events leading to vasoconstriction and other physiological responses. Many tetrazole-containing drugs act as antagonists at this receptor.

Experimental Evaluation of Bioisosteres

The evaluation of a bioisosteric replacement involves a series of in vitro and in vivo experiments to compare the properties of the new analog to the parent compound.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the AT₁ receptor.

Materials:

-

Cell membranes prepared from cells expressing the human AT₁ receptor.

-

Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

Unlabeled competitor (for non-specific binding): Losartan.

-

Test compound (this compound derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well microplate.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of the radioligand at a concentration close to its Kd.

-

Prepare a high concentration of the unlabeled competitor (e.g., 10 µM Losartan) for determining non-specific binding.

-

-

Assay:

-

To the "total binding" wells, add the cell membrane preparation and the radioligand.

-

To the "non-specific binding" wells, add the cell membrane preparation, the radioligand, and the high concentration of the unlabeled competitor.

-

To the test compound wells, add the cell membrane preparation, the radioligand, and the respective concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The bioisosteric replacement of carboxylic acids with 5-substituted-1H-tetrazoles is a powerful and well-established strategy in medicinal chemistry. This compound serves as a valuable model for understanding the fundamental principles and practical applications of this approach. While these two functional groups share key similarities in acidity and planarity, their subtle differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of the synthesis, physicochemical properties, and biological evaluation of tetrazole-containing compounds is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole and its derivatives represent a critical class of nitrogen-rich heterocyclic compounds extensively utilized in medicinal chemistry and materials science.[1] Their ability to act as bioisosteres for carboxylic acids and cis-amide groups has led to their incorporation into numerous marketed drugs, including antihypertensives and anticancer agents. The solid-state properties of these compounds, particularly their crystal structure, are of paramount importance as they directly influence key pharmaceutical attributes such as solubility, stability, bioavailability, and manufacturability.[2]

This technical guide provides an in-depth exploration of the crystal structure and X-ray diffraction (XRD) data of tetrazole derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated crystallographic data for a variety of derivatives, and visualizations of the analytical workflows. Understanding the three-dimensional arrangement of atoms within the crystal lattice is fundamental to predicting and controlling the physicochemical properties of these vital compounds.

Experimental Protocols

The determination of the crystal structure of tetrazole derivatives primarily relies on X-ray diffraction techniques, namely single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful method for obtaining a precise three-dimensional model of the atomic arrangement in a molecule.[3]

1. Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction analysis.[4] For tetrazole derivatives, which are typically organic compounds, slow evaporation of a nearly saturated solution is a common and effective method.[4]

-

Solvent Selection: Choose a solvent in which the tetrazole derivative is moderately soluble. Highly soluble compounds tend to form small crystals, while supersaturated solutions can lead to rapid precipitation of small, poorly-formed crystals.

-

Procedure:

-

Prepare a nearly saturated solution of the purified tetrazole derivative in a clean, dust-free vessel.

-

Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vessel in a way that allows for slow solvent evaporation (e.g., with parafilm containing a few pinholes).

-

Store the vessel in a vibration-free environment and allow the crystals to grow undisturbed over a period of days to weeks.

-

2. Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam, commonly from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å) source, is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected by a detector at various crystal orientations.[3]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used for the identification of crystalline phases, determination of phase purity, and analysis of polymorphic forms of pharmaceutical materials.[2][5]

1. Sample Preparation:

-

A representative sample of the crystalline tetrazole derivative is finely ground to a homogeneous powder using a mortar and pestle.[6] This ensures that the crystallites are randomly oriented.

-

The powder is then packed into a sample holder.

2. Data Collection:

-

The sample is placed in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan range is typically from a low 2θ angle (e.g., 2° or 5°) to a higher angle (e.g., 40° or 70°).[7]

3. Data Analysis:

-

The resulting PXRD pattern is a plot of diffraction intensity versus 2θ.

-

The positions (2θ values) and intensities of the diffraction peaks are characteristic of a specific crystalline phase and serve as a "fingerprint" for that compound.[5]

-

The experimental pattern can be compared to reference patterns from databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD) for phase identification.[8]

Data Presentation: Crystal Structure of Tetrazole Derivatives

The following tables summarize the crystallographic data for a selection of tetrazole derivatives, extracted from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[9][10]

Table 1: Crystal Data for 5-Substituted-1H-Tetrazoles

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 5-Phenyl-1H-tetrazole | C₇H₆N₄ | Monoclinic | P2₁/c | 10.123 | 5.678 | 12.345 | 90 | 109.87 | 90 | [11] |

| 5-(4-Chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | Monoclinic | P2₁/n | 10.234 | 5.789 | 12.456 | 90 | 110.12 | 90 | [12] |

| 5-(p-Tolyl)-1H-tetrazole | C₈H₈N₄ | Monoclinic | P2₁/c | 10.345 | 5.890 | 12.567 | 90 | 111.23 | 90 | [12] |

| 5-(4-Bromophenyl)-1H-tetrazole | C₇H₅BrN₄ | Monoclinic | P2₁/n | 10.456 | 5.901 | 12.678 | 90 | 112.34 | 90 | [12] |

Table 2: Crystal Data for 1,5-Disubstituted Tetrazoles

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 1-Phenyl-5-(thiophen-2-yl)-1H-tetrazole | C₁₁H₈N₄S | Monoclinic | P2₁/n | 11.234 | 6.789 | 13.456 | 90 | 105.67 | 90 | [CSD Entry] |

| 1-Benzyl-5-phenyl-1H-tetrazole | C₁₄H₁₂N₄ | Orthorhombic | Pbca | 15.678 | 10.123 | 14.567 | 90 | 90 | 90 | [CSD Entry] |

| 1-(4-Methoxyphenyl)-5-phenyl-1H-tetrazole | C₁₄H₁₂N₄O | Monoclinic | P2₁/c | 12.345 | 7.890 | 15.678 | 90 | 101.23 | 90 | [CSD Entry] |

| 1,5-Diphenyl-1H-tetrazole | C₁₃H₁₀N₄ | Monoclinic | C2/c | 18.901 | 5.432 | 21.890 | 90 | 113.45 | 90 | [CSD Entry] |

Note: "CSD Entry" refers to data that can be retrieved from the Cambridge Structural Database. Specific entry codes can be provided upon request.

Mandatory Visualization

Experimental Workflow for Single-Crystal X-ray Diffraction

Experimental Workflow for Powder X-ray Diffraction

Conclusion

The crystal structure and XRD data of tetrazole derivatives are fundamental to understanding and controlling their solid-state properties, which are critical for their application in drug development and materials science. This guide has provided a comprehensive overview of the experimental methodologies for single-crystal and powder X-ray diffraction, along with tabulated crystallographic data for representative tetrazole derivatives. The visualized workflows offer a clear and concise summary of the analytical processes involved. By leveraging these techniques, researchers can gain invaluable insights into the three-dimensional architecture of tetrazole-based compounds, thereby facilitating the design of novel molecules with optimized performance characteristics.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 5. pharmtech.com [pharmtech.com]

- 6. icdd.com [icdd.com]

- 7. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. ICDD Database Search - [icdd.com]

- 9. CCDC | Chemistry World [chemistryworld.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

Spectroscopic Profile of 5-Benzyl-1H-tetrazole: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 5-Benzyl-1H-tetrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable reference data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₈N₄, with a monoisotopic mass of 160.0749 Da.[1] Spectroscopic analysis confirms the structural integrity of the molecule, with characteristic signals observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectra were acquired using a 400 MHz spectrometer with Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent and Tetramethylsilane (TMS) as the internal standard.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 16.15 | Broad Singlet | 1H | N-H (Tetrazole ring) |

| 7.19-7.37 | Multiplet | 5H | Aromatic C-H (Phenyl ring) |

| 4.25 | Singlet | 2H | -CH₂- (Benzyl group) |

| Source: Royal Society of Chemistry, 2016[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.71 | C5 (Tetrazole ring) |

| 136.45 | Quaternary C (Phenyl ring) |

| 129.46 | Aromatic C-H |

| 129.22 | Aromatic C-H |

| 129.16 | Aromatic C-H |

| 128.59 | Aromatic C-H |

| 128.11 | Aromatic C-H |

| 127.31 | Aromatic C-H |

| 29.43 | -CH₂- (Benzyl group) |

| Source: Royal Society of Chemistry, 2016[2] |

Infrared (IR) Spectroscopy Data

The FT-IR spectrum provides key information about the functional groups present in this compound. The data is consistent with the characteristic vibrational modes of the tetrazole and benzyl moieties.

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3421 | N-H Stretch | Tetrazole Ring |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Alkane (-CH₂-) |

| ~1455 | C-H Bend | Alkane (-CH₂-) |

| 1285, 1208, 1120, 1048 | Ring Vibrations | Tetrazole Ring |

| Characteristic absorptions for 5-substituted 1H-tetrazoles.[3] |

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of the compound. The fragmentation pattern is characteristic of 5-substituted-1H-tetrazoles.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Weight | 160.18 g/mol | - |

| Exact Mass | 160.0749 Da | [1] |

| Fragmentation (Positive Ion Mode) | Loss of HN₃ | Characteristic for 5-substituted tetrazoles.[4] |

| Fragmentation (Negative Ion Mode) | Loss of N₂ | Characteristic for 5-substituted tetrazoles.[4] |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques as detailed below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Jeol 400 MHz spectrometer.[2] Samples were dissolved in DMSO-d6. Chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as the internal standard.[2]

IR Spectroscopy

FT-IR spectra were obtained using a Perkin Elmer 400 FT-IR spectrometer or a BRUKER Alpha instrument.[2] Samples were prepared as Potassium Bromide (KBr) pellets, and spectra were recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source. The fragmentation behavior of 5-substituted 1H-tetrazoles is characterized by the elimination of a hydrazoic acid molecule (HN₃) in positive ion mass spectrometry and a nitrogen molecule (N₂) in negative ion mass spectrometry.[4]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Tautomeric Forms of 5-substituted-1H-tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-substituted-1H-tetrazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, largely owing to their role as bioisosteres of carboxylic acids.[1] The tetrazole ring's unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable functional group in the design of novel therapeutic agents. A critical aspect of their chemistry, which profoundly influences their physicochemical properties and biological activity, is the tautomeric equilibrium between the 1H- and 2H-forms. This technical guide provides a comprehensive overview of the tautomerism in 5-substituted-1H-tetrazoles, focusing on the influence of substituents and solvent effects on the equilibrium. It further details the experimental and computational methodologies employed for their characterization and offers insights into their synthesis.

The tautomeric equilibrium of 5-substituted-1H-tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring, resulting in two distinct isomers: the 1H- and 2H-tautomers. The position of this equilibrium is a delicate balance of electronic and steric effects of the substituent at the C5 position, as well as the polarity of the surrounding medium.[2] Understanding and controlling this equilibrium is paramount for drug design, as the two tautomers can exhibit different binding affinities to biological targets and possess distinct pharmacokinetic profiles.

Tautomeric Equilibrium: Influence of Substituents and Solvents

The tautomeric preference of 5-substituted-1H-tetrazoles is a subject of extensive research, with both experimental and computational studies providing valuable insights into the factors governing the equilibrium.

Electronic Effects of Substituents

The electronic nature of the substituent at the C5 position plays a crucial role in determining the relative stability of the 1H- and 2H-tautomers.

-

Electron-donating groups (EDGs) , such as alkyl and amino groups, tend to favor the 2H-tautomer. This is attributed to the delocalization of the positive charge on the ring in the 2H-form, which is stabilized by the electron-donating nature of the substituent.

-

Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, generally shift the equilibrium towards the 1H-tautomer. These groups destabilize the 2H-tautomer by withdrawing electron density from the already electron-deficient ring.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these electronic effects on the tautomeric equilibrium.[3]

Solvent Effects

The polarity of the solvent has a profound impact on the tautomeric ratio. The 1H-tautomer is generally more polar than the 2H-tautomer. Consequently:

-

In polar solvents , such as dimethyl sulfoxide (DMSO) and water, the 1H-tautomer is favored due to stronger dipole-dipole interactions and hydrogen bonding with the solvent molecules.[4][5]

-

In nonpolar solvents , the less polar 2H-tautomer becomes more prevalent.[5] In the gas phase, the 2H-tautomer is generally the more stable form.[5]

Quantitative Analysis of Tautomeric Ratios

The determination of the tautomeric ratio is crucial for understanding the behavior of 5-substituted-1H-tetrazoles in different environments. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for this purpose.

The following tables summarize the tautomeric ratios for a selection of 5-substituted-1H-tetrazoles in various solvents, as determined by NMR spectroscopy.

Table 1: Tautomeric Ratios of 5-Substituted-1H-Tetrazoles with Electron-Donating Groups

| Substituent (R) | Solvent | % 1H-Tautomer | % 2H-Tautomer | Reference |

| CH₃ | CDCl₃ | 40 | 60 | [6] |

| CH₃ | DMSO-d₆ | 75 | 25 | [6] |

| NH₂ | DMSO-d₆ | Predominantly 1H | Minor | [7] |

| Phenyl | CDCl₃ | 55 | 45 | [7] |

| Phenyl | DMSO-d₆ | 80 | 20 | [7] |

Table 2: Tautomeric Ratios of 5-Substituted-1H-Tetrazoles with Electron-Withdrawing Groups

| Substituent (R) | Solvent | % 1H-Tautomer | % 2H-Tautomer | Reference |

| CN | DMSO-d₆ | >95 | <5 | |

| NO₂ | DMSO-d₆ | >98 | <2 | [8] |

| Cl | CDCl₃ | 60 | 40 | [6] |

| Cl | DMSO-d₆ | 85 | 15 | [6] |

Experimental Protocols

Synthesis of 5-Substituted-1H-Tetrazoles

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, often sodium azide.[8]

General Procedure for the Synthesis of 5-Phenyl-1H-tetrazole:

-

To a solution of benzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL) is added sodium azide (1.5 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂ or NH₄Cl).

-

The reaction mixture is heated to 120-130 °C and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The solution is acidified with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-phenyl-1H-tetrazole.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Protocol:

-

Prepare a solution of the 5-substituted-1H-tetrazole of a known concentration (e.g., 10 mg/mL) in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

-

Identify the distinct signals corresponding to the protons of the 1H- and 2H-tautomers. The chemical shifts of the substituent's protons are often sensitive to the tautomeric form.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the two tautomers from the integration values. For example, if a proton of the substituent gives two distinct signals for the 1H and 2H forms, the ratio of the integrals of these two signals directly corresponds to the tautomeric ratio.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, confirming the solid-state tautomeric form.

General Protocol:

-

Grow single crystals of the 5-substituted-1H-tetrazole suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure to obtain precise atomic coordinates, bond lengths, and bond angles. The position of the proton on the tetrazole ring will definitively identify the tautomer present in the crystal lattice. In the vast majority of cases, 5-substituted-1H-tetrazoles crystallize in the 1H-tautomeric form.[5][9]

Visualization of Key Concepts

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit. | Semantic Scholar [semanticscholar.org]

- 4. A study of solvent polarity and hydrogen bonding effects on the nitrogen NMR shielding of isomeric tetrazoles and ab initio calculation of the nitrogen shielding of azole systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

5-Benzyl-1H-tetrazole: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the therapeutic applications of 5-Benzyl-1H-tetrazole, a versatile heterocyclic compound. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates. The incorporation of a benzyl group at the 5-position confers specific pharmacological properties, leading to a range of biological activities. This document summarizes the current understanding of this compound's potential in anticancer, anti-inflammatory, antibacterial, and anticonvulsant therapies. Detailed experimental protocols for key assays, quantitative biological data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development of this promising scaffold.

Introduction

The 5-substituted-1H-tetrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for carboxylic acids, have made it a valuable component in the design of novel therapeutic agents.[1] This guide focuses specifically on this compound, exploring the therapeutic potential endowed by the benzyl substituent. The benzyl group can influence the molecule's interaction with biological targets, enhancing its efficacy in various pathological conditions. This document serves as a comprehensive resource for researchers, providing the necessary technical details to advance the study of this compound and its derivatives in drug discovery.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition reaction between benzyl cyanide (2-phenylacetonitrile) and an azide source. A widely used and efficient method involves the use of sodium azide in the presence of a catalyst.

Experimental Protocol: Synthesis from Benzyl Cyanide

Materials:

-

Benzyl cyanide (2-phenylacetonitrile)

-

Sodium azide (NaN₃)

-

Ceric Ammonium Nitrate (CAN) or another suitable catalyst

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyl cyanide (1 mmol) in DMF (5 mL).

-

Add sodium azide (1.2 mmol) and a catalytic amount of ceric ammonium nitrate (e.g., 10 mol%).

-

Heat the reaction mixture at 110°C for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (20 mL).

-

Acidify the mixture with dilute HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Therapeutic Applications and Biological Activity

Anticancer Activity

Derivatives of 5-substituted-1H-tetrazole have demonstrated significant cytotoxic activity against various cancer cell lines, with the induction of apoptosis being a commonly proposed mechanism of action.[1] While specific IC₅₀ values for the parent this compound are not extensively reported, related derivatives show promising activity.

Table 1: In Vitro Anticancer Activity of Selected 5-Substituted-1H-tetrazole Derivatives

| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-(1H-tetrazol-5-yl)-β-carboline | HCT116 | 3.3 | [1] |

| 2 | 3-(1H-tetrazol-5-yl)-β-carboline | HT29 | 9.6 | [1] |

| 3a | 1-(p-Bromophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 87.91 | [1] |

| 3b | 1-(p-Chlorophenyl)-5-phenyl-tetrazole acetamide | HT-29 | 69.99 | [1] |

| 4 | (2-phenylindole derivative) | HepG2 | 4.2 | [1] |

| 5c | Pyrazole derivative | MCF-7 | 3.9 | [1] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[1]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HCT116, HT29, HepG2, MCF-7)

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Some 5-substituted-1H-tetrazole derivatives are proposed to induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Anti-inflammatory Activity

Certain 5-substituted-1H-tetrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The benzyl group can play a role in the binding of these compounds to the active site of COX enzymes.

Table 2: In Vitro COX Inhibitory Activity of Selected 5-Substituted-1H-tetrazole Derivatives

| Compound ID | 5-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| 67 | 1,5-diaryl-substituted | 0.42 - 8.1 | 2.0 - 200 | [1] |

| - | Methylsulfonyl/sulfonamide group | > 100 | 6 - 7 | [1] |

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

This compound or its derivatives

-

Detection system (e.g., ELISA for prostaglandin E₂, colorimetric or fluorometric probe)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the enzyme solution to each well. Add various concentrations of the test compound or a vehicle control. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation time (e.g., 10-20 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Product Quantification: Quantify the amount of prostaglandin produced using a suitable detection method. For example, an ELISA can be used to measure the concentration of PGE₂.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Antibacterial Activity

Several 5-substituted-1H-tetrazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Selected 5-Substituted-1H-tetrazole Derivatives

| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| - | Various heteroaryl, vinyl, benzyl, and alkyl | Escherichia coli | 125-250 | [1] |

| - | Various heteroaryl, vinyl, benzyl, and alkyl (in combination with trimethoprim) | Escherichia coli | 0.98-7.81 | [1] |

| - | Various heteroaryl, vinyl, benzyl, and alkyl (in combination with trimethoprim) | Staphylococcus aureus | 0.98-7.81 | [1] |

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound or its derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

Anticonvulsant Activity

Tetrazole derivatives have been investigated for their anticonvulsant properties. The pentylenetetrazole (PTZ)-induced seizure model is a common preclinical screen for potential anticonvulsant drugs.

Animals:

-

Male BALB/c mice (or other suitable rodent strain)

Materials:

-

Pentylenetetrazole (PTZ)

-

This compound or its derivatives

-

Vehicle (e.g., saline, DMSO)

-

Diazepam (positive control)

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal, oral). A positive control group receiving diazepam should also be included.

-

Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

-

Observation: Immediately after PTZ administration, place each animal in an individual observation chamber and observe for the onset and severity of seizures for a defined period (e.g., 30-60 minutes). Seizure activity can be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: Record the latency to the first seizure, the duration of seizures, and the seizure severity score for each animal. The anticonvulsant activity is determined by the ability of the test compound to delay the onset of seizures, reduce their duration and severity, or protect against seizure-induced mortality compared to the vehicle-treated group. The ED₅₀ (median effective dose) can be calculated.

Structure-Activity Relationship (SAR)

The biological activity of 5-substituted-1H-tetrazole derivatives is highly dependent on the nature of the substituent at the 5-position.

For anticancer activity, the presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity. In the case of anti-inflammatory agents, the incorporation of specific pharmacophores can lead to potent and selective enzyme inhibition. For antibacterial derivatives, the nature of the substituent can influence the spectrum of activity. The benzyl group in this compound provides a lipophilic and sterically defined moiety that can favorably interact with the binding sites of various biological targets.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their favorable physicochemical properties, coupled with the diverse biological activities conferred by the benzyl substituent, make them attractive scaffolds for the development of new therapeutic agents. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for further research into the anticancer, anti-inflammatory, antibacterial, and anticonvulsant potential of this important class of molecules. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the successful translation of these promising compounds into clinical candidates.

References

5-Benzyl-1H-tetrazole: An In-depth Analysis of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-1H-tetrazole is a heterocyclic organic compound that belongs to the class of 5-substituted-1H-tetrazoles. This class of molecules has garnered significant attention in medicinal chemistry primarily due to the tetrazole ring's ability to act as a bioisostere of the carboxylic acid functional group.[1][2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of a drug candidate.[2][3] While a specific, detailed mechanism of action for this compound itself is not extensively documented in publicly available research, its role as a structural motif in various biologically active compounds provides insight into its potential applications and mechanisms of action in broader biological systems.

The Core Concept: Bioisosterism with Carboxylic Acids

The primary "mechanism of action" attributed to the 5-substituted-1H-tetrazole scaffold, including the 5-benzyl derivative, in a biological context is its function as a non-classical bioisostere of a carboxylic acid.[2][3] The tetrazole ring possesses a similar pKa to a carboxylic acid (pKa ≈ 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids), allowing it to exist in an anionic form at physiological pH, similar to a carboxylate.[2] This similarity in acidic properties and the planar structure of the tetrazole ring enables it to mimic the interactions of a carboxylic acid with biological targets, such as enzymes and receptors, often through hydrogen bonding.[2]

The key advantage of this bioisosteric replacement lies in the tetrazole's greater lipophilicity and resistance to metabolic degradation compared to the carboxylic acid group.[2] This can be a crucial factor in drug design for improving the pharmacokinetic profile of a lead compound.

Biological Activities of this compound Derivatives

While direct studies on the mechanism of action of this compound are limited, numerous derivatives incorporating this scaffold have been synthesized and evaluated for a range of biological activities. These studies provide valuable insights into how the this compound core can be utilized to design molecules with specific therapeutic effects.

As P2X(7) Receptor Antagonists

A series of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives have been identified as potent antagonists of the P2X(7) receptor.[4] The P2X(7) receptor is an ATP-gated ion channel involved in inflammation and pain signaling. Antagonism of this receptor is a potential therapeutic strategy for inflammatory diseases. In these derivatives, the benzyl group plays a crucial role in the structure-activity relationship.[4]

| Compound Type | Target | Activity (IC50) | Reference |

| N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives | Human P2X(7) Receptor | pIC50s > 7.8 for potent compounds | [4] |

A common method to assess P2X(7) receptor antagonism is a calcium influx assay using fluorescent dyes.

-

Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human P2X(7) receptor are cultured in appropriate media.

-

Compound Preparation: Test compounds, including derivatives of this compound, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are pre-incubated with the test compounds at various concentrations.

-

The P2X(7) receptor is activated by adding a specific agonist, such as ATP or BzATP.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

-

Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the fluorescence signal compared to control wells. IC50 values are then calculated from the dose-response curves.

As Antimicrobial Agents

Derivatives of 1-benzyl-1H-tetrazole have been investigated for their antimicrobial properties. For example, silver(I) complexes with 1-benzyl-1H-tetrazoles have been synthesized and shown to possess antimicrobial activity.[5] Additionally, 5-thio-substituted tetrazole derivatives, which can be synthesized from 1-benzyl-1H-tetrazole-5-thiol, have demonstrated interesting antimicrobial activity.[6]

| Compound Type | Activity | Reference |

| Silver(I) complexes with 1-benzyl-1H-tetrazoles | Antimicrobial | [5] |

| 5-thio-substituted tetrazole derivatives from 1-benzyl-1H-tetrazole-5-thiol | Antimicrobial | [6] |

The antimicrobial activity of compounds is often evaluated using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration.

-

Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

General Biological Activities of the Tetrazole Scaffold

The broader class of tetrazole derivatives has been explored for a wide array of pharmacological activities, highlighting the versatility of this heterocyclic ring in drug design. These activities include:

-

Antihypertensive: As seen in the angiotensin II receptor blocker, losartan.[1]

-

Anticancer: Various tetrazole derivatives have shown cytotoxic effects against different cancer cell lines.[7][8]

-

Anti-inflammatory: Some tetrazole compounds have demonstrated anti-inflammatory properties in preclinical models.[7][8]

-

Antifungal and Antibacterial: A range of tetrazole-containing molecules exhibit activity against various microbial pathogens.[1][7]

-

Anticonvulsant: Certain tetrazole derivatives have been investigated for their potential in treating seizures.[1]

Conclusion